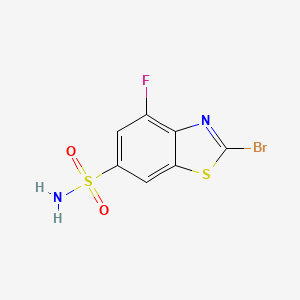
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a benzothiazole derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and sulfonamide groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
- 6-Bromo-2-methylbenzo[d]thiazole
Uniqueness
Compared to similar compounds, 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective.
Properties
Molecular Formula |
C7H4BrFN2O2S2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C7H4BrFN2O2S2/c8-7-11-6-4(9)1-3(15(10,12)13)2-5(6)14-7/h1-2H,(H2,10,12,13) |
InChI Key |
KMSHKQXUQWHGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




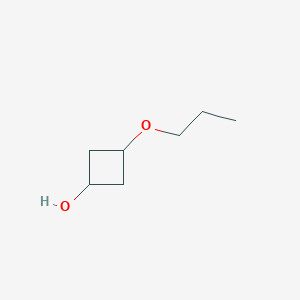

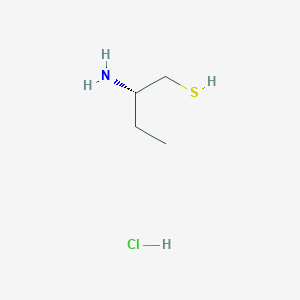
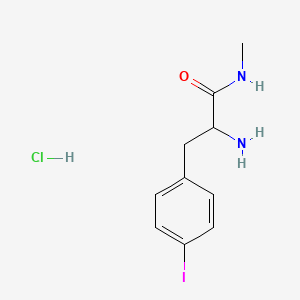
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
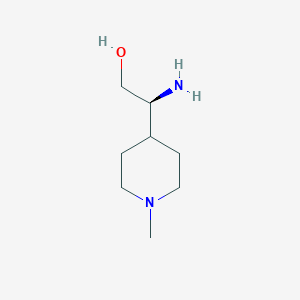
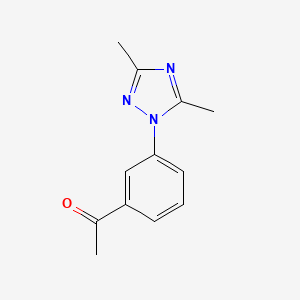
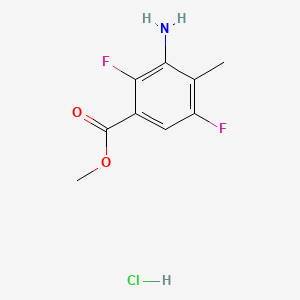
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
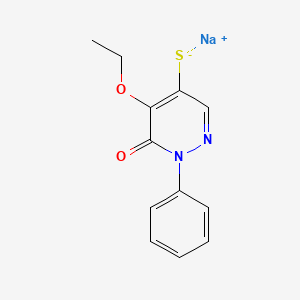
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
